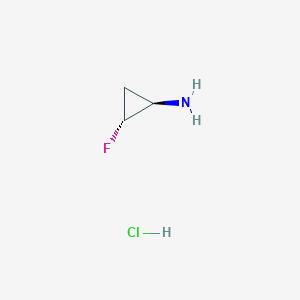

trans-2-Fluorocyclopropanamine hydrochloride

Description

trans-2-Fluorocyclopropanamine hydrochloride is a fluorinated cyclopropane derivative with the molecular formula C₃H₇ClFN and a molecular weight of 111.55 g/mol . It is supplied as a pale yellow solid with a typical purity of ≥95% and is utilized in research applications, particularly in medicinal chemistry and drug discovery . The compound’s CAS registry number is 114152-96-4 . Its structure features a cyclopropane ring substituted with a fluorine atom at the trans-2 position and an amine group, which is protonated as a hydrochloride salt. This configuration imparts unique steric and electronic properties, making it a valuable intermediate for synthesizing bioactive molecules .

Properties

IUPAC Name |

(1R,2R)-2-fluorocyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FN.ClH/c4-2-1-3(2)5;/h2-3H,1,5H2;1H/t2-,3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTNTYHQHKPQEX-SWLXLVAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Fluorocyclopropanamine hydrochloride typically involves the fluorination of cyclopropanamine. One common method includes the reaction of cyclopropanamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at low temperatures to prevent decomposition.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: trans-2-Fluorocyclopropanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

Oxidation: Formation of cyclopropanone derivatives.

Reduction: Formation of cyclopropylamine.

Substitution: Formation of various substituted cyclopropanamine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Trans-2-fluorocyclopropanamine hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex organic molecules, including pharmaceuticals and agrochemicals. The compound's unique cyclopropane structure allows for diverse chemical reactions such as:

- Substitution Reactions : CPA can undergo nucleophilic substitution reactions, particularly involving the fluorine atom or the amine group.

- Reduction and Oxidation : CPA can be reduced using lithium aluminum hydride or oxidized under specific conditions to yield various derivatives.

Medicinal Applications

Precursor in Drug Development

One of the most notable applications of this compound is its role as an intermediate in the synthesis of ticagrelor (TCG), a P2Y12 receptor antagonist used to prevent thrombotic events such as heart attacks and strokes. The synthesis of TCG involves several steps where CPA serves as a crucial intermediate, highlighting its importance in pharmaceutical chemistry .

Potential Biological Activities

Research is ongoing to explore the biological activities of CPA and its derivatives. Studies indicate that compounds containing the cyclopropane moiety may exhibit unique interactions with biological targets, potentially leading to new therapeutic agents .

Industrial Applications

Material Science

In addition to its applications in pharmaceuticals, this compound is being investigated for its potential use in developing new materials and chemical processes. Its unique structural properties make it a candidate for creating novel polymers and other materials with specific functionalities.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Serves as a building block for various organic compounds; involved in substitution reactions. |

| Medicinal Chemistry | Key intermediate in the synthesis of ticagrelor; potential for new drug development. |

| Biological Research | Investigated for biological activity; potential interactions with biomolecules. |

| Material Science | Explored for |

Mechanism of Action

The mechanism of action of trans-2-Fluorocyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence neurotransmitter systems and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between trans-2-Fluorocyclopropanamine hydrochloride and analogous cyclopropanamine derivatives:

Key Observations:

Substituent Effects: Fluorine on the cyclopropane ring (trans-2-Fluorocyclopropanamine HCl) reduces steric bulk compared to phenyl-substituted analogs (e.g., trans-2-(4-Fluorophenyl)...HCl). The latter’s aromatic ring enhances π-π stacking but increases molecular weight . Trifluoromethyl groups (e.g., trans-2-(Trifluoromethyl)...HCl) significantly increase lipophilicity and metabolic stability due to strong electron-withdrawing effects .

Purity and Applications :

Pharmacological and Toxicological Considerations

- Target Compound: Limited toxicological data are available; standard precautions for handling amines and hydrochlorides apply .

- Analog-Specific Notes: trans-2-(3,4-Difluorophenyl)...HCl: Potential serotonin receptor modulation inferred from structural similarity to known antidepressants . Trifluoromethyl analogs: Increased metabolic stability makes them candidates for prolonged-action therapeutics .

Biological Activity

trans-2-Fluorocyclopropanamine hydrochloride is a fluorinated cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for various pharmacological applications, particularly in the context of neuropharmacology and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

The molecular structure of this compound includes a cyclopropane ring with a fluorine substituent, which influences its chemical reactivity and biological interactions. The presence of fluorine often enhances lipophilicity and metabolic stability, making such compounds appealing for drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Interaction : The compound has been shown to interact with serotonin receptors, particularly the 5-HT_2C receptor. Studies indicate that modifications to the cyclopropane structure can enhance binding affinity and selectivity for these receptors, potentially leading to therapeutic effects in mood disorders and other neuropsychiatric conditions .

- Enzyme Inhibition : Research suggests that this compound may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism. This inhibition could modulate neurotransmitter levels, thereby influencing various physiological processes .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Fluorine at C-2 | Increases lipophilicity and receptor binding affinity |

| Phenyl group | Enhances interaction with 5-HT_2C receptors |

| Alkoxy groups | Modulate potency and selectivity at serotonin receptors |

Studies have shown that variations in substituents can lead to significant changes in potency and selectivity at serotonin receptors, demonstrating the importance of structural modifications in drug design .

Case Studies

- Neuropharmacological Applications : A study explored the effects of this compound on animal models exhibiting depressive-like behaviors. The results indicated a significant reduction in depressive symptoms, correlating with increased serotonin levels in the synaptic cleft, suggesting potential use as an antidepressant .

- Enzyme Interaction Studies : In vitro assays demonstrated that this compound effectively inhibited monoamine oxidase (MAO) activity, leading to increased availability of neurotransmitters such as serotonin and norepinephrine. This finding supports its potential role in treating mood disorders .

- Pharmacokinetic Profiling : A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Results indicated favorable bioavailability and metabolic stability compared to non-fluorinated analogs, highlighting its potential as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for trans-2-Fluorocyclopropanamine hydrochloride, and how can reaction conditions be validated?

The synthesis of this compound typically involves cyclopropanation of fluorinated precursors followed by amine functionalization. Key steps include:

- Cyclopropanation : Use of fluorinated olefins with carbene precursors (e.g., CH₂N₂) under controlled temperatures (0–25°C) to minimize side reactions.

- Amine Protection/Deprotection : Employ Boc or Fmoc groups to protect the amine during fluorination, followed by acidic deprotection (HCl/EtOAc) to yield the hydrochloride salt.

- Validation : Thin-layer chromatography (TLC) with hexane:EtOAc (2:1) can monitor reaction progress, while NMR and mass spectrometry confirm structural integrity .

Q. How can researchers characterize the stereochemical purity of this compound?

Stereochemical analysis is critical due to the compound’s cyclopropane ring and fluorine substituent:

- Chiral HPLC : Use a Chiralpak AD-H column with heptane:IPA (90:10) to resolve enantiomers.

- NMR Spectroscopy : ¹⁹F NMR detects fluorine environments, while NOESY confirms trans-configuration via spatial correlations between H1 and H3 protons .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activities of this compound?

Discrepancies in biological data (e.g., IC₅₀ values) may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays : Replicate studies under controlled conditions (pH, temperature, cell lines) to isolate compound-specific effects.

- Impurity Profiling : Use LC-MS to quantify byproducts (e.g., cis-isomers) that may interfere with activity .

- Meta-Analysis : Apply statistical tools to compare datasets across studies, accounting for variables like solvent choice (DMSO vs. saline) .

Q. How can researchers design stability studies to evaluate this compound under physiological conditions?

Stability studies should simulate physiological environments to assess degradation pathways:

- pH-Varied Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and analyze degradation products via UPLC-QTOF.

- Thermal Stability : Accelerated aging studies (40–60°C) with Arrhenius modeling predict shelf-life. Fluorine’s electronegativity may enhance hydrolytic stability compared to non-fluorinated analogs .

Q. What computational methods are suitable for predicting the reactivity of this compound in drug design?

- DFT Calculations : Model cyclopropane ring strain and fluorine’s inductive effects on amine basicity (pKa shifts).

- Molecular Dynamics : Simulate binding interactions with target receptors (e.g., monoamine transporters) to rationalize selectivity .

Methodological Considerations

- Ethical Compliance : Ensure studies involving biological testing adhere to institutional review protocols (e.g., cytotoxicity assays require cell line authentication) .

- Data Reproducibility : Document all synthetic steps, purification methods, and analytical parameters (e.g., NMR solvent, MS ionization mode) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.